molecular formula C23H16N2O5 B2797829 3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-27-6

3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2797829
CAS RN: 883954-27-6
M. Wt: 400.39
InChI Key: DYUAIRJUASFZFZ-UHFFFAOYSA-N
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Description

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones in the presence of triethylamine . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as IR spectroscopy, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their environment.


Chemical Reactions Analysis

These compounds often exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Novel Synthetic Methodologies

Research has introduced novel synthetic pathways for chromenopyrimidines, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. A novel method proposed for synthesizing these compounds involves refluxing equimolar mixtures of certain reagents, yielding chromatographically pure materials. This process underlines the synthetic accessibility and potential customization of chromenopyrimidine derivatives for various applications (Osyanin et al., 2014).

Antimicrobial Activity

Studies on chromenopyridopyrimidines have demonstrated their significant antimicrobial properties. The synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines has shown variable inhibitory effects against tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani).

Anticancer and Topoisomerase Inhibition

Research on terpyridine-skeleton molecules containing chromenopyridine cores has revealed their potential in inhibiting tumor growth and metastasis by targeting topoisomerases. These findings suggest that chromenopyridine derivatives could serve as a basis for developing new anticancer therapies (Kwon et al., 2015).

Chemical Transformations and Synthesis

The versatility of chromenopyrimidine derivatives in chemical transformations is evident from research exploring their utility in constructing novel heterocyclic systems. These compounds serve as synthetic intermediates for a diverse array of heterocyclic systems linked to chromene moieties, demonstrating their broad utility in organic synthesis (Ibrahim et al., 2022).

Mechanism of Action

The mechanism of action of these compounds often involves inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This makes them potential candidates for cancer treatment.

Future Directions

Future research in this area could focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate their safety and efficacy as potential anticancer agents .

properties

IUPAC Name

3-benzyl-2-(furan-2-yl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-28-15-9-10-16-18(12-15)30-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)17-8-5-11-29-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUAIRJUASFZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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